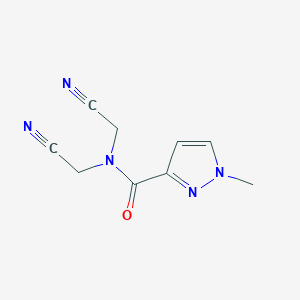![molecular formula C12H13N5O2S B5888165 N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as AMT, is a chemical compound that has been the subject of scientific research for its potential therapeutic uses. This compound belongs to the class of thioacetamide derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Plant Physiology and ROS Signaling
The scaffold protein receptor for Activated C Kinase1 (RACK1) plays a crucial role in plants, regulating various aspects such as seed germination, growth, environmental stress responses, and flowering . Recent studies have revealed that RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants. ROS, acting as a double-edged sword, can modulate several developmental pathways. Perturbing the RACK1 expression-induced ROS balance can have physiological consequences. Here’s what we know about CBKinase1_004803 in this context:
- OsRACK1B Overexpression and Spikelet Sterility:
Salt Stress and Signal Transduction
Arabidopsis RACK1A, a widely conserved homolog, interacts with various proteins in salt stress and Light-Harvesting Complex (LHC) pathways . While specific information about CBKinase1_004803 in this context is limited, understanding its interactions with other proteins may shed light on its potential role in salt stress responses.
Phosphate Homeostasis Regulation
BOTRYTIS-INDUCED KINASE1 (BIK1), a plasma membrane-localized receptor-like protein kinase, negatively regulates phosphate homeostasis in Arabidopsis thaliana . Although CBKinase1_004803 is not directly mentioned, exploring its similarity to BIK1 or its potential interactions with phosphate-related pathways could be insightful.
Mécanisme D'action
Target of Action
CBKinase1_004803, also known as CBKinase1_017203 or N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to potential therapeutic effects .
Mode of Action
The compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that the kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. Kinases are involved in a wide range of cellular processes, including cell growth, division, and death . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer .
Result of Action
The molecular and cellular effects of CBKinase1_004803’s action depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, division, and death, which could have therapeutic effects in conditions such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004803 . These factors could include pH, temperature, salinity, and the presence of other substances . Understanding these factors is crucial for optimizing the use of the compound in different settings.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8(18)9-4-3-5-10(6-9)13-11(19)7-20-12-14-15-16-17(12)2/h3-6H,7H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSZUQVGPPVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)



![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
